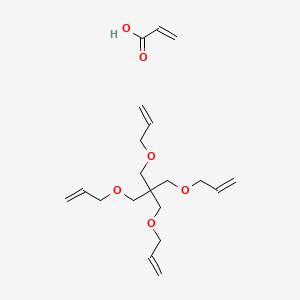
Cacap
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cacap is a high molecular weight, crosslinked polymer. It is synthesized from acrylic acid and allyl pentaerythritol, resulting in a compound with unique properties such as high viscosity, excellent stability, and bioadhesive capabilities. This copolymer is widely used in various industries, including pharmaceuticals, cosmetics, and coatings, due to its versatile applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acrylic acid-allyl pentaerythritol copolymer typically involves free radical polymerization. The process begins with the polymerization of acrylic acid in the presence of a crosslinking agent, allyl pentaerythritol. The reaction is initiated by a free radical initiator, such as azobisisobutyronitrile (AIBN), under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the copolymer is produced using large-scale polymerization reactors. The reaction conditions are carefully monitored to ensure consistent product quality. The polymerization process involves the gradual addition of monomers and crosslinking agents, followed by purification and drying steps to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cacap undergoes various chemical reactions, including:
Oxidation: The copolymer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acid groups.
Reduction: Reduction reactions can convert carboxylic acid groups to alcohols.
Substitution: The copolymer can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Cacap has numerous scientific research applications:
Chemistry: Used as a rheology modifier and stabilizer in various chemical formulations.
Biology: Employed in the development of bioadhesive materials for drug delivery systems.
Medicine: Utilized in controlled-release drug formulations and wound care products.
Wirkmechanismus
The mechanism of action of acrylic acid-allyl pentaerythritol copolymer involves its ability to form hydrogen bonds and interact with various molecular targets. The copolymer’s high molecular weight and crosslinked structure enable it to create a stable network, which enhances its bioadhesive and rheological properties. These interactions are crucial for its applications in drug delivery and other biomedical fields .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbopol homopolymers: Acrylic acid crosslinked with allyl sucrose.
Carbopol copolymers: Acrylic acid and C10-C30 alkyl acrylate crosslinked with allyl pentaerythritol.
Carbopol interpolymers: Carbomer homopolymer or copolymer containing a block copolymer of polyethylene glycol and a long chain alkyl acid ester.
Uniqueness
Cacap stands out due to its unique combination of high viscosity, excellent stability, and bioadhesive properties. These characteristics make it particularly suitable for applications requiring controlled release, bioadhesion, and rheology modification .
Eigenschaften
CAS-Nummer |
30049-31-1 |
|---|---|
Molekularformel |
C20H32O6 |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
1,3-bis(prop-2-enoxy)-2,2-bis(prop-2-enoxymethyl)propane;prop-2-enoic acid |
InChI |
InChI=1S/C17H28O4.C3H4O2/c1-5-9-18-13-17(14-19-10-6-2,15-20-11-7-3)16-21-12-8-4;1-2-3(4)5/h5-8H,1-4,9-16H2;2H,1H2,(H,4,5) |
InChI-Schlüssel |
ZMDJKAIHXGDBPL-UHFFFAOYSA-N |
SMILES |
C=CCOCC(COCC=C)(COCC=C)COCC=C.C=CC(=O)O |
Kanonische SMILES |
C=CCOCC(COCC=C)(COCC=C)COCC=C.C=CC(=O)O |
Synonyme |
acrylic acid-allyl pentaerythritol copolymer CACAP SAKAP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















